molecular formula C8H9N5O4 B8067928 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]acetic acid

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]acetic acid

Cat. No.: B8067928
M. Wt: 239.19 g/mol
InChI Key: MICNQLKUSOVNNG-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-(indole-3-acetyl)leucine involves the reaction of indole-3-acetic acid with leucine. The carboxy group of indole-3-acetic acid undergoes a condensation reaction with the amino group of leucine to form the amide bond . The reaction conditions typically involve the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Chemical Reactions Analysis

N-(indole-3-acetyl)leucine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis.

Scientific Research Applications

N-(indole-3-acetyl)leucine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(indole-3-acetyl)leucine involves its role as a plant metabolite. It is involved in the regulation of plant growth and development by modulating various biochemical pathways. The molecular targets and pathways involved include the auxin signaling pathway, where it acts as a conjugate of indole-3-acetic acid, a well-known plant hormone .

Comparison with Similar Compounds

N-(indole-3-acetyl)leucine can be compared with other indoleacetic acid amide conjugates, such as:

  • N-(indole-3-acetyl)glycine
  • N-(indole-3-acetyl)alanine
  • N-(indole-3-acetyl)valine

These compounds share similar structures but differ in the amino acid component. The uniqueness of N-(indole-3-acetyl)leucine lies in its specific role and effectiveness as a plant metabolite, particularly in the auxin signaling pathway .

Properties

IUPAC Name

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O4/c9-8-11-6-5(7(16)12-8)10-2-13(6)3-17-1-4(14)15/h2H,1,3H2,(H,14,15)(H3,9,11,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICNQLKUSOVNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COCC(=O)O)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1COCC(=O)O)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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